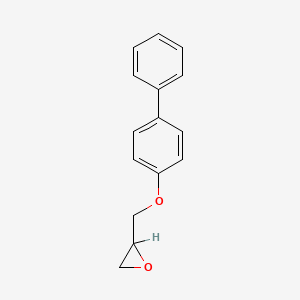

1-(Biphenyl-4-yloxy)-2,3-epoxypropane

Description

Contextualizing the Compound within Epoxide Chemistry and Biphenyl-Containing Scaffolds

1-(Biphenyl-4-yloxy)-2,3-epoxypropane belongs to the class of organic compounds known as glycidyl (B131873) ethers. Structurally, it consists of a biphenyl (B1667301) moiety linked through an ether bond to a 2,3-epoxypropane (glycidyl) group. The synthesis of such compounds often involves the reaction of a phenol, in this case, 4-phenylphenol, with epichlorohydrin. plaschina.com.cn This places it firmly within the realm of epoxide chemistry, a field centered on the versatile reactivity of the three-membered oxirane ring.

Simultaneously, the presence of the biphenyl scaffold is a defining characteristic. Biphenyl derivatives are noted for their rigid, planar structures and are integral components in many functional materials. nih.gov The incorporation of this scaffold into an epoxy monomer imparts specific properties that are highly sought after in materials science. rsc.org

Significance of the Epoxide and Biphenyl Moiety in Advanced Organic Synthesis and Materials Science Research

The dual functionality of this compound is central to its scientific importance.

The Epoxide Moiety: The strained three-membered epoxide ring is highly susceptible to ring-opening reactions initiated by a wide range of nucleophiles. This reactivity is the cornerstone of epoxy resin chemistry, where polymerization with curing agents leads to the formation of highly cross-linked, durable thermosetting polymers. researchgate.net In organic synthesis, the epoxide group serves as a versatile intermediate, allowing for the introduction of various functional groups and the construction of complex molecular architectures, such as those found in β-blocker drugs. researchgate.netresearchgate.net

The Biphenyl Moiety: The biphenyl group is a rigid, aromatic structure that contributes significantly to the properties of materials derived from it. Its inclusion in a polymer backbone is known to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical strength. tandfonline.comresearchgate.net Furthermore, the conjugated π-system of the biphenyl structure can impart desirable optical properties, such as a high refractive index, and can induce liquid crystalline behavior. rsc.orgdavidlu.net Biphenyl-type epoxy resins also exhibit lower hygroscopicity (moisture absorption) and greater stability in hot and humid conditions compared to conventional epoxy resins like those based on bisphenol A. tandfonline.com

Overview of Key Research Trajectories Pertaining to this compound

Research involving this compound and related biphenyl epoxides primarily follows three major trajectories:

High-Performance Epoxy Resins: A significant area of research focuses on using this compound as a monomer or co-monomer to create advanced epoxy resins. Studies have demonstrated that incorporating the biphenyl structure leads to materials with superior thermal properties, including high glass transition temperatures (Tg) and enhanced thermal stability. tandfonline.comresearchgate.net These characteristics make them suitable for demanding applications such as encapsulants for integrated circuits and matrix resins for carbon fiber-reinforced composites. plaschina.com.cntandfonline.comgoogle.com

Advanced Optical Materials: The biphenyl group's ability to increase the refractive index of polymers is a key driver of research. davidlu.net Epoxy resins with a high refractive index are critical for improving light extraction efficiency in optoelectronic devices like light-emitting diodes (LEDs). researchgate.netepo.org Research is focused on formulating epoxy systems that combine a high refractive index with other necessary properties like low viscosity and optical transparency. google.comculturalheritage.org

Liquid Crystalline Polymers: The rigid, rod-like nature of the biphenyl moiety can promote the formation of ordered, liquid crystalline phases in polymers. plaschina.com.cnrsc.org This research avenue explores the synthesis of liquid crystalline epoxy resins (LCERs) that exhibit enhanced thermal conductivity and dimensional stability, making them promising for applications in electronics and aerospace. rsc.org

Chemical Properties and Identifiers

| Property | Value |

| IUPAC Name | 2-(((1,1'-biphenyl)-4-yloxy)methyl)oxirane |

| Synonyms | This compound, 4-Biphenylyl glycidyl ether, p-Phenylphenyl glycidyl ether |

| CAS Number | 4698-96-8 |

| Molecular Formula | C15H14O2 |

| InChI Key | GXANCFOKAWEPIS-UHFFFAOYSA-N |

Table generated from data available in public chemical databases. drugfuture.com

Comparative Thermal Properties of Epoxy Resins

| Epoxy Resin Type | Glass Transition Temperature (Tg) | Key Advantages Noted in Research |

| Biphenyl-Based Epoxy | 192.9 °C tandfonline.comresearchgate.net | Higher Tg, better thermal stability, lower moisture absorption. tandfonline.comresearchgate.nettandfonline.com |

| Standard Bisphenol A (BPA) Epoxy | Varies (typically lower than biphenyl types) | General-purpose use, well-established properties. |

| Naphthalene-Based Epoxy | Varies (often high) | High Tg, good thermal properties. davidlu.net |

This table presents comparative data synthesized from various studies to highlight the advantages of biphenyl structures in epoxy resins.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-phenylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANCFOKAWEPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963711 | |

| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-96-8 | |

| Record name | 2-[([1,1′-Biphenyl]-4-yloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Biphenyl-4-yloxy)-2,3-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(biphenyl-4-yloxy)-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GKW1LK0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of 1 Biphenyl 4 Yloxy 2,3 Epoxypropane

Epoxide Ring-Opening Reactions of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane

The high reactivity of the epoxide ring in this compound is primarily driven by its inherent ring strain, a combination of angle and torsional strain. This strain is released during ring-opening reactions, providing a strong thermodynamic driving force. The polarization of the carbon-oxygen bonds in the epoxide ring renders the carbon atoms electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Ring-Opening Pathways and Regioselectivity

The reaction of this compound with nucleophiles can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions (i.e., acidic or basic/neutral media).

Under basic or neutral conditions, the ring-opening of this compound occurs via an S(_N)2 mechanism. In this pathway, the nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to the structure of this compound, the two carbon atoms of the epoxide ring are not sterically equivalent. One is a primary carbon, and the other is a secondary carbon. In an S(_N)2 reaction, the nucleophile will preferentially attack the less sterically hindered carbon atom. Therefore, for this compound, nucleophilic attack under basic conditions occurs predominantly at the terminal, less substituted carbon atom of the epoxide ring. This regioselectivity is a key feature of the reactivity of this compound and is crucial for predicting the structure of the resulting products.

The general mechanism for the base-catalyzed ring-opening of an epoxide is illustrated below:

| Reaction Step | Description |

| Step 1 | The nucleophile attacks the less sterically hindered carbon of the epoxide ring. |

| Step 2 | The carbon-oxygen bond of the epoxide ring breaks, and a transient alkoxide intermediate is formed. |

| Step 3 | The alkoxide is protonated, typically by a solvent or during a workup step, to yield the final product. |

Kinetics and Thermodynamics of Ring-Opening Processes

While specific kinetic and thermodynamic data for the ring-opening of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous aryl glycidyl (B131873) ethers, such as phenyl glycidyl ether.

The kinetics of the reaction between phenyl glycidyl ether and amines have been investigated, revealing that the reaction is catalyzed by hydroxyl groups. This autocatalytic behavior is due to the formation of a hydroxyl group in the product, which can then participate in the ring-opening of subsequent epoxide molecules by acting as a proton donor, thereby activating the epoxide ring. One study on the reaction of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine reported an activation energy of 13.7 kcal/mol for the ring-opening reaction. This value provides an estimate of the energy barrier that must be overcome for the reaction to occur.

The thermodynamics of epoxide ring-opening are generally favorable due to the release of ring strain. The three-membered ring of an epoxide is significantly strained, and the opening of this ring leads to a more stable, open-chain structure, resulting in a negative change in enthalpy ((\Delta)H). The change in entropy ((\Delta)S) for the ring-opening reaction is typically small. Consequently, the Gibbs free energy change ((\Delta)G) for the reaction is negative, indicating a spontaneous process.

Derivatization Strategies and Functionalization of the Compound

The reactivity of the epoxide ring in this compound makes it a valuable precursor for the synthesis of a wide range of functionalized molecules. By choosing the appropriate nucleophile, a variety of substituents can be introduced, leading to diverse organic scaffolds.

Transformations into Diverse Organic Scaffolds via Epoxide Reactivity

A significant application of the ring-opening of aryl glycidyl ethers, including this compound, is in the synthesis of (\beta)-amino alcohols. These compounds are important building blocks in medicinal chemistry and are the core structure of many (\beta)-blockers, a class of drugs used to manage cardiovascular diseases.

The reaction of this compound with an amine, such as isopropylamine, leads to the formation of a 1-amino-3-(biphenyl-4-yloxy)propan-2-ol derivative. The regioselective attack of the amine at the terminal carbon of the epoxide ring ensures the formation of the desired isomer.

The following table summarizes the synthesis of a potential (\beta)-blocker from this compound:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Isopropylamine | 1-(Biphenyl-4-yloxy)-3-(isopropylamino)propan-2-ol | Nucleophilic Ring-Opening |

Arylation and Azidation Studies Utilizing Epoxide Intermediates

Arylation: While direct arylation of the epoxide ring of this compound is not a commonly reported transformation, palladium-catalyzed methods have been developed for the arylation of other epoxides. These reactions typically involve the formation of an organopalladium species that can then react with the epoxide. Such methodologies could potentially be applied to this compound to introduce an aryl group, further expanding its synthetic utility.

Azidation: The introduction of an azide group into the molecule can be achieved through the ring-opening of the epoxide with an azide nucleophile, typically sodium azide. This reaction is a highly efficient way to form (\beta)-azido alcohols. The azide group is a versatile functional group that can be subsequently converted into an amine via reduction or participate in cycloaddition reactions, such as the "click" reaction, to form triazoles. The regioselectivity of the azide attack follows the same S(_N)2 pathway as other nucleophiles under basic or neutral conditions, with the azide ion attacking the less substituted carbon of the epoxide ring.

The azidation of this compound would proceed as follows:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Sodium Azide | 1-Azido-3-(biphenyl-4-yloxy)propan-2-ol | Nucleophilic Ring-Opening |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation of the Compound and its Derivatives

Spectroscopic techniques are fundamental in confirming the molecular structure of "1-(Biphenyl-4-yloxy)-2,3-epoxypropane" and its derivatives. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "this compound," also known as 4-biphenyl glycidyl (B131873) ether, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the biphenyl (B1667301) group typically appear as a complex multiplet in the downfield region, usually between 7.0 and 7.6 ppm. The protons of the epoxy ring and the adjacent methylene and methine groups of the epoxypropane moiety resonate at higher field strengths. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The biphenyl moiety shows a set of signals in the aromatic region (typically 115-160 ppm). The carbons of the epoxypropane group, specifically the oxirane ring carbons and the methylene carbon attached to the biphenoxy group, appear in the more upfield region of the spectrum. The precise chemical shifts of these carbons are crucial for confirming the connectivity of the molecule.

Interactive Data Table: Representative NMR Data for Biphenyl Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Biphenyl | 7.38-7.43 (t, 2H), 7.47-7.52 (m, 4H), 7.64-7.67 (d, 4H) | 127.1, 127.2, 128.7, 141.2 |

| 4-Methoxybiphenyl | 2.88 (s, 3H), 7.02-7.05 (d, 2H), 7.34-7.39 (m, 1H), 7.45-7.50 (m, 2H), 7.58-7.63 (m, 4H) | 55.3, 114.2, 126.7, 128.1, 128.7, 133.8, 140.8, 159.1 |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in "this compound." The FTIR spectrum displays characteristic absorption bands that confirm the presence of the biphenyl and epoxy groups. Key vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

Epoxy ring vibrations: Characteristic asymmetric and symmetric ring stretching (C-O-C) vibrations are found around 1250 cm⁻¹ (asymmetric) and in the 810-950 cm⁻¹ range (symmetric). The C-H stretching of the epoxy ring can also be observed.

Ether C-O-C stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage is expected in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for Biphenyl and Epoxy Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Epoxy C-O-C | Asymmetric Stretching | ~1250 |

| Epoxy Ring | Symmetric Stretching | 810 - 950 |

| Aryl-Alkyl Ether C-O-C | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The biphenyl chromophore in "this compound" is expected to exhibit strong UV absorption. The spectrum of biphenyl itself shows a strong absorption maximum (λmax) around 250 nm, which is attributed to the π-π* electronic transition of the conjugated system. The presence of the ether linkage may cause a slight shift in the absorption maximum.

Interactive Data Table: UV-Vis Absorption Data for Biphenyl and a Related Compound

| Compound | Solvent | λmax (nm) |

| Biphenyl | Not specified | ~250 |

| 4,4'-Biphenyldiol | Methanol | Not specified |

Thermal Analysis Techniques in Polymer Research and Phase Transition Studies

Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from "this compound." Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important in this regard.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and curing behavior. For thermosetting resins derived from "this compound," DSC can be used to monitor the exothermic heat flow during the curing process, providing information on the reaction kinetics and the degree of cure.

In cured polymers, the glass transition temperature is a critical parameter that defines the upper-use temperature of the material. The rigid biphenyl unit in the polymer backbone is expected to impart a high glass transition temperature. For some biphenyl-based epoxy resins, the formation of liquid crystalline phases during curing can be observed, which can enhance the thermal and mechanical properties of the final material.

Interactive Data Table: Thermal Properties of a Biphenyl-Based Epoxy Resin

| Property | Value |

| Glass Transition Temperature (Tg) | Up to 168.0 °C |

| 5% Weight Loss Temperature | 343 °C |

| Char Yield at 800 °C | 24.5% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of polymers derived from "this compound." The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum decomposition rates, and the final char yield. The high aromatic content from the biphenyl groups is anticipated to contribute to high thermal stability and a significant char yield at elevated temperatures. For some related biphenyl epoxy systems, decomposition temperatures are reported to begin around 290°C.

Interactive Data Table: Decomposition Temperatures for a Biphenyl-Based Copolymer

| Event | Temperature (°C) |

| Onset of Decomposition | ~290 |

Morphological and Microstructural Characterization of Polymerized Systems

The performance and properties of polymers derived from this compound are intrinsically linked to their morphology and microstructure. The arrangement of polymer chains on a microscopic scale dictates the macroscopic behavior of the material. Advanced analytical techniques are employed to elucidate these structural details, particularly the liquid crystalline (LC) ordering that is characteristic of these systems.

Polarized Optical Microscopy (POM) for Observing Liquid Crystalline Textures

Polarized Optical Microscopy (POM) is a fundamental and powerful technique for the direct observation and identification of anisotropic liquid crystalline phases in polymers. nsf.govresearchgate.net When a sample is placed between two crossed polarizers, optically anisotropic regions, such as liquid crystal domains, rotate the plane of polarized light, resulting in the transmission of light and the appearance of colorful textures. e-bookshelf.de These textures are characteristic of the specific type of liquid crystalline mesophase present.

In the study of polymerized systems based on liquid crystalline epoxy resins (LCERs), POM is crucial for confirming the presence and nature of the LC phase both in the monomer and in the cured thermoset. mdpi.com For polymers derived from this compound, which possess a rigid biphenyl mesogen, characteristic textures corresponding to nematic or smectic phases can be observed.

Nematic Phase: This phase is characterized by long-range orientational order of the polymer chains but no positional order. Under POM, nematic phases often exhibit a "schlieren" texture, featuring dark brushes or "threads" that correspond to topological defects (disclinations) in the director field. Another common texture is the "marbled" appearance, which consists of birefringent domains with varying orientations.

Smectic Phase: In addition to orientational order, smectic phases possess one-dimensional positional order, with molecules arranged in layers. This higher degree of order often leads to more defined textures under POM, such as the "focal-conic" texture, which arises from defects in the layered structure.

The curing process can be monitored in situ using a hot-stage POM setup. This allows researchers to observe the evolution of the liquid crystalline texture as a function of temperature and time, providing insights into how the crosslinking reaction influences the final morphology of the polymer network. researchgate.net The stability of the LC phase during curing is a critical factor, as it determines whether the anisotropic properties are retained in the final solid material. tandfonline.com

X-ray Diffraction (XRD) for Analyzing Crystalline and Smectic Phases in Polymers

X-ray Diffraction (XRD) is an indispensable tool for providing quantitative information about the structural arrangement of polymer chains at the atomic and molecular level. thermofisher.comresearchwithrutgers.comresearchgate.net It is used to determine the degree of crystallinity, identify specific crystal structures, and analyze the orientation of polymer chains. units.it For semi-crystalline and liquid crystalline polymers, XRD patterns exhibit features from both ordered (crystalline) and disordered (amorphous) regions. researchgate.net

In the analysis of polymers based on this compound, XRD is employed in two primary modes:

Wide-Angle X-ray Scattering (WAXS): WAXS (also known as Wide-Angle X-ray Diffraction or WAXD) probes interatomic and intermolecular distances on the order of 0.1 to 1 nm. In these polymers, WAXS patterns typically show a broad, diffuse halo, which is characteristic of the amorphous, disordered regions of the crosslinked epoxy network. Superimposed on this halo may be one or more sharp diffraction peaks if crystalline domains are present. For liquid crystalline phases, a broad but distinct diffraction peak in the wide-angle region (typically around 2θ = 20°) corresponds to the average distance between adjacent, parallel-aligned mesogens.

Small-Angle X-ray Scattering (SAXS): SAXS is sensitive to larger-scale structural features, typically in the range of 1 to 100 nm. researchgate.net This makes it particularly useful for identifying the layered structures of smectic phases. A sharp, intense diffraction peak at a low scattering angle (low 2θ value) is the characteristic signature of a smectic phase, with the position of the peak corresponding to the smectic layer spacing (d-spacing). The d-spacing value provides direct information about the arrangement and potential interdigitation of the polymer chains within the layers.

By analyzing the position, intensity, and width of the diffraction peaks, researchers can quantify key structural parameters of the polymerized system.

| XRD Technique | Scattering Angle (2θ) | d-spacing (Å) | Interpretation |

|---|---|---|---|

| SAXS | 2.5° | 35.3 | Indicates smectic layering with a layer spacing of 35.3 Å. |

| WAXS | 20.1° | 4.4 | Corresponds to the average side-by-side distance between mesogenic units. |

Chromatographic Techniques for Polymer Analysis

Chromatography encompasses a set of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. In polymer science, chromatographic methods are essential for characterizing the molecular weight distribution and purity of synthesized polymers and their precursors.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Purity of Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. warwick.ac.uk It is the most widely used method for determining the molecular weight distribution of polymers. lcms.czlcms.cz

The GPC system consists of a column packed with porous gel beads. A dilute solution of the polymer is passed through the column. Larger polymer coils cannot enter the small pores of the gel and thus have a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time and later elution. warwick.ac.uk

For the analysis of soluble polymers or oligomers of this compound (before the formation of an insoluble crosslinked network), GPC provides critical data on:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule to the total mass of the polymer. Mw is always greater than or equal to Mn.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution.

This information is vital for quality control and for understanding how reaction conditions affect the polymerization process and, consequently, the final properties of the material. lcms.cz

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 8,500 | Number-Average Molecular Weight |

| Mw (g/mol) | 15,300 | Weight-Average Molecular Weight |

| Mp (g/mol) | 14,800 | Peak Molecular Weight (at the highest point of the elution curve) |

| PDI | 1.80 | Polydispersity Index (Mw/Mn) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity (for chiral derivatives)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture with high resolution. jiangnan.edu.cn When this compound is synthesized in a chiral form (e.g., as (R)- or (S)-1-(Biphenyl-4-yloxy)-2,3-epoxypropane), or when it is reacted with chiral molecules, determining the enantiomeric purity is essential. Chiral HPLC is the gold standard for this type of analysis. mdpi.com

Enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). mdpi.com These phases are composed of a chiral selector immobilized on a solid support (like silica gel). As the racemic mixture of enantiomers passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the chiral selector than the other. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. nih.gov

The results from a chiral HPLC analysis are used to calculate the enantiomeric excess (ee), which is a measure of the purity of the sample. It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively. This analysis is critical in fields where stereochemistry dictates biological activity or material properties, such as in pharmaceuticals or advanced optical materials. elsevierpure.comresearchgate.net

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 8.24 | 98.5 |

| (S)-enantiomer | 9.51 | 1.5 |

| Enantiomeric Excess (ee) | 97.0% |

Theoretical and Computational Studies on 1 Biphenyl 4 Yloxy 2,3 Epoxypropane and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of epoxy resins and their precursors. nih.govepstem.net This method is favored for its balance of computational cost and accuracy in predicting the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a 6-311G+(d,p) basis set, are employed to optimize the molecule's ground-state geometry. nih.govnih.gov

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. This optimized geometry is crucial as it represents the lowest energy state and serves as the starting point for further simulations. nih.gov Furthermore, DFT is used to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the molecule's stability and the energetics of its reactions, particularly the crucial epoxy ring-opening mechanism during polymerization. epstem.net

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: The following data is representative of typical DFT calculation outputs for similar molecules and serves as an illustrative example.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (Epoxy Ring) | ~1.47 Å |

| Bond Length | C-O (Epoxy Ring) | ~1.43 Å |

| Bond Length | C-O (Ether Linkage) | ~1.37 Å |

| Bond Angle | C-O-C (Epoxy Ring) | ~61.5° |

| Bond Angle | C-O-C (Ether Linkage) | ~118.0° |

| Dihedral Angle | C-C-C-C (Biphenyl Twist) | ~35-45° |

The reactivity of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov For this compound, the LUMO is expected to be localized around the strained three-membered epoxy ring, making it the primary site for nucleophilic attack by a curing agent.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electronic density distribution. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a high concentration of negative potential around the oxygen atoms of the epoxy and ether groups, confirming them as centers of reactivity.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. tandfonline.com MD is invaluable for exploring the conformational landscape and simulating the polymerization process. mdpi.com

The this compound molecule possesses several rotatable bonds, primarily the ether linkages and the bond connecting the two phenyl rings. This flexibility allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis, often performed by calculating the potential energy surface (PES) as a function of dihedral angles, can identify the most stable, low-energy conformations. nih.gov The bulky and rigid biphenyl (B1667301) group imposes significant steric constraints, limiting the rotational freedom and favoring specific orientations that influence how the molecules pack in a liquid state and ultimately arrange within a cured polymer network.

MD simulations are a powerful tool for modeling the curing process of epoxy resins at an atomic level. mdpi.com In a typical simulation, a virtual box is filled with this compound monomers and molecules of a curing agent. The system's temperature and pressure are controlled, and the simulation proceeds by calculating the forces between atoms and updating their positions over time. tandfonline.com

Covalent bonds are formed between reactive sites—such as the carbon atoms of the epoxy ring and the active hydrogens of an amine curing agent—when they approach each other within a predefined cutoff distance. mdpi.com This allows researchers to observe the step-by-step formation of the cross-linked polymer network, tracking key metrics like the degree of conversion (crosslink density) over time. mdpi.com These simulations can predict how factors like temperature and monomer-to-curing agent ratio affect the final network architecture and resulting material properties. tandfonline.com

Structure-Property Relationship Modeling

A primary goal of computational studies is to establish clear relationships between the molecular structure of this compound and the macroscopic properties of the final cured material. The defining feature of this molecule is the rigid biphenyl group, which imparts several desirable characteristics to the resulting polymer.

Computational and experimental studies consistently show that the incorporation of a biphenyl structure enhances the thermal stability of epoxy resins. tandfonline.comresearchgate.net The rigidity of the biphenyl backbone restricts the thermal motion of the polymer chains, leading to a significantly higher glass transition temperature (Tg) compared to more flexible resins like those based on bisphenol A. tandfonline.comresearchgate.net Furthermore, the hydrophobic nature of the biphenyl moiety reduces the capacity for water absorption, improving the material's performance in hot and humid environments. tandfonline.com The rod-like structure of the biphenyl mesogen can also induce liquid crystalline phases during curing, creating a highly ordered network structure that can lead to superior thermomechanical properties. wsu.edu

Table 2: Comparison of Properties Influenced by Molecular Structure

| Property | Structural Feature in this compound | Resulting Polymer Characteristic |

|---|---|---|

| Glass Transition Temperature (Tg) | Rigid Biphenyl Backbone | Higher Tg, improved thermal stability researchgate.net |

| Moisture Resistance | Hydrophobic Biphenyl Group | Lower water absorption, better performance in humid conditions tandfonline.com |

| Mechanical Strength | Rigid, ordered network formation | High strength and modulus nih.gov |

| Coefficient of Thermal Expansion | Formation of Liquid Crystalline Phases | Lower CTE due to ordered structure wsu.edu |

Predictive Models for Polymer Mesophase Behavior in Liquid Crystalline Systems

The liquid crystalline behavior of polymers derived from this compound, such as poly[this compound], is governed by the intricate interplay of molecular structure, intermolecular interactions, and temperature. Predictive models, often employing molecular dynamics (MD) simulations, are instrumental in understanding and forecasting the formation of various mesophases.

Molecular dynamics simulations of side-chain liquid crystal polymers (SCLCPs) with biphenyl mesogens reveal that the polymer backbone tends to be confined between well-defined smectic layers formed by the liquid crystalline side chains. nih.gov The structure of these polymers often results in a monolayer arrangement where the side groups interpenetrate. researchgate.net The specific mesophase that forms is highly dependent on the length and parity of the flexible spacer connecting the biphenyl mesogen to the polymer backbone.

Research on methacrylate-based SCLCPs with biphenyl mesogens has shown a distinct "odd-even" effect concerning the spacer length. researchgate.net Polymers with an odd number of methylene units in the spacer tend to exhibit higher transition temperatures and entropy changes compared to those with an even number. This is attributed to the different conformational preferences of the spacer, which affects the packing efficiency of the mesogenic side chains. The phase transitions in these systems often follow a sequence from a more ordered smectic E or C phase to a smectic A phase and finally to an isotropic liquid upon heating. researchgate.net

The stability of the smectic phases is also influenced by the length of the tail group on the biphenyl mesogen. Longer tails can facilitate more efficient packing and ordering of the mesogens around the polymer backbone, leading to more stable smectic phases. researchgate.net

Table 1: Influence of Spacer Length on Mesophase Behavior of Biphenyl-Containing SCLCPs

| Spacer Length (n) | Transition Temperatures (°C) | Mesophase Sequence |

| 3 | SmE ↔ SmA ↔ I | Smectic E, Smectic A |

| 4 | SmE/SmC ↔ SmA ↔ I | Smectic E/Smectic C, Smectic A |

| 5 | SmE ↔ SmA ↔ I | Smectic E, Smectic A |

| 6 | SmE ↔ SmA ↔ I | Smectic E, Smectic A |

Note: This table is a generalized representation based on findings for methacrylate SCLCPs with biphenyl mesogens and illustrates the typical phase sequences observed.

Coarse-grained models in MD simulations have been effectively used to study the microphase separation in SCLCPs, where polymer-rich and mesogen-rich regions spontaneously form. nih.govdurham.ac.uk This microphase separation is a key driver for the formation of the smectic liquid crystalline phase. durham.ac.uk These simulations can also elucidate the behavior of defects within the smectic structure, such as the "tunneling" of the polymer backbone through the mesogenic layers, which can disrupt the local smectic ordering. nih.gov

Computational Approaches to Reaction Selectivity and Mechanism Elucidation

The synthesis of polymers from this compound involves the ring-opening reaction of the epoxide group. Computational methods, particularly Density Functional Theory (DFT), are crucial for understanding the selectivity and mechanism of this reaction.

The reaction of the glycidyl (B131873) ether group can proceed via nucleophilic attack at either the substituted (methine) or unsubstituted (methylene) carbon of the epoxide ring. DFT studies on the ring-opening of terminal epoxides have shown that the regioselectivity is highly dependent on the nature of the nucleophile, the catalyst, and the electronic properties of the epoxide substituents. cjps.orgucdavis.edu

In the case of the reaction between a phenol (such as the hydroxyl end of a growing polymer chain) and a glycidyl ether, the reaction mechanism can be complex. The hydroxyl group can act as a nucleophile, attacking the epoxide ring. The presence of a catalyst, such as a Lewis acid or a base, can significantly influence the reaction pathway.

DFT calculations have been employed to investigate the ring-opening of epoxides with alcohols, a reaction analogous to the polymerization of glycidyl ethers. These studies have determined activation energy barriers and are consistent with a concerted reaction mechanism where the epoxide is activated, for example, by an alcohol adsorbed on a catalytic site, followed by nucleophilic attack by a second alcohol molecule. ucdavis.edu

For terminal epoxides with aromatic substituents, such as styrene oxide, DFT studies have shown that nucleophilic ring-opening can occur preferentially at the methine (alpha-carbon) position. cjps.org This is attributed to the electronic delocalization of the phenyl group, which stabilizes the transition state for the cleavage of the methine C-O bond. cjps.org Given the biphenyl-4-yloxy substituent in this compound, similar electronic stabilization effects would be expected to influence the regioselectivity of the ring-opening reaction.

Computational studies have also elucidated the role of catalysts in epoxide ring-opening reactions. For instance, in reactions catalyzed by boron trifluoride, DFT calculations have proposed mechanisms where the bond breaking in the epoxide is coupled with the transfer of the nucleophile in a single transition state. researchgate.net

The reaction between glycidyl ethers and phenols, which is central to the formation of polyethers from monomers like this compound, is known to be accelerated by the presence of hydroxyl groups generated during the reaction. semanticscholar.org Computational models can help to elucidate the catalytic role of these hydroxyl groups, providing a deeper understanding of the polymerization kinetics.

Table 2: Theoretical Parameters Influencing Hydroxyl Radical Scavenging by Phenolic Compounds

| Theoretical Parameter | Significance in Reaction Mechanism |

| Hydroxyl O-H Bond Strength (ΔHf) | Relates to the ease of hydrogen atom transfer. |

| Ionization Potential (approximated by HOMO energy) | Indicates the electron-donating ability of the molecule. |

| Enthalpy of Single Electron Transfer (Ea) | Energy required for the transfer of a single electron. |

| Spin Distribution of Phenoxyl Radicals (Dsr) | Relates to the stability of the radical formed after H-abstraction. |

Note: This table is based on a QSAR study of phenolic compounds reacting with hydroxyl radicals and illustrates the types of computational parameters used to understand reaction mechanisms. nih.gov

Applications of 1 Biphenyl 4 Yloxy 2,3 Epoxypropane in Advanced Organic Synthesis

Building Block for Complex Molecules and Specialty Scaffolds

The utility of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane as a building block stems from its bifunctional nature. The biphenyl (B1667301) group offers a well-defined, hydrophobic, and sterically significant platform, while the glycidyl (B131873) ether portion provides a reactive handle for constructing more elaborate structures. This combination allows for its use in creating specialty scaffolds where the biphenyl unit acts as a core structure, and the epoxy ring is the point of attachment for other molecular fragments. This approach is fundamental in combinatorial chemistry and the development of new molecular entities where the biphenyl core is a desired feature. semanticscholar.org

This compound is a key intermediate for synthesizing molecules containing the biphenyl-4-yloxy-propane framework. The ether linkage is generally stable, allowing for selective reactions at the epoxide ring. The ring-opening of the epoxide with various nucleophiles (such as amines, thiols, or alcohols) leads to the formation of 1,2-disubstituted propanol derivatives. This reaction is a common strategy for elaborating the structure and is a cornerstone of its synthetic utility. This pattern of using aryloxy epoxypropanes is a well-established route in the synthesis of biologically relevant molecules, where the aryloxy portion is varied to modulate activity. figshare.com

Table 1: Key Structural Features and Synthetic Utility

| Structural Feature | Description | Role in Synthesis |

| Biphenyl Group | Two conjoined phenyl rings, providing a rigid and hydrophobic core. | Acts as a foundational scaffold; influences steric and electronic properties of the final molecule. |

| Epoxide Ring | A three-membered cyclic ether (oxirane), highly strained and electrophilic. | Primary site for nucleophilic attack, enabling chain extension and functionalization. |

| Ether Linkage | Connects the biphenyl group to the epoxypropane moiety. | Provides a stable link between the scaffold and the reactive center. |

The epoxide carbon atom attached to the CH2O- group in this compound is a stereocenter. While often supplied as a racemic mixture, this compound is a valuable precursor in chiral synthesis. chemnet.com The synthesis of enantiomerically pure or enriched compounds can be achieved through two primary strategies:

Asymmetric Epoxidation: Synthesizing the molecule from its precursors using a stereoselective epoxidation method, such as the Sharpless asymmetric epoxidation of an allylic alcohol, can yield a specific enantiomer of the epoxide. researchgate.net

Kinetic Resolution: Reacting the racemic epoxide with a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other unreacted.

Furthermore, the stereoselective ring-opening of the racemic epoxide can lead to specific diastereomers. For example, reductions of related α,β-epoxy ketones to epoxy alcohols can proceed with very high stereoselectivity, establishing a specific stereochemistry in the product. umich.edu The ability to control the stereochemistry at this position is critical, as the biological activity of the final complex molecules, particularly pharmaceuticals, often depends on a specific enantiomer.

Fine Chemical Synthesis Utilizing this compound as a Precursor

In the realm of fine chemical synthesis, where high-purity, complex molecules are produced on a moderate scale, this compound serves as a versatile starting material. Its defined structure and predictable reactivity make it an ideal precursor for specialty chemicals. The biphenyl group is a known component in organic light-emitting diodes (OLEDs) and liquid crystals, and this compound provides a synthetic entry point to such materials. semanticscholar.org The reaction of the epoxide with different nucleophiles can be used to synthesize a library of derivatives with varied physical and chemical properties for screening in materials science or as ligands in catalysis.

Integration into Agrochemical and Pharmaceutical Synthetic Routes (focus on synthetic role, not biological activity)

The aryloxy-epoxypropane structural motif is a common feature in a number of pharmaceutical and agrochemical compounds. The synthetic role of this compound is to provide this essential structural backbone. A primary synthetic transformation involves the ring-opening of the epoxide with a primary or secondary amine. This reaction yields a 3-(biphenyl-4-yloxy)-1-(amino)-propan-2-ol structure, which is a key pharmacophore in certain classes of drugs, such as β-blockers. researchgate.net Although not a direct precursor for all such drugs, its reaction pathway is analogous to the synthesis of intermediates for compounds like ranolazine, which utilizes a similar methoxyphenoxy-epoxypropane intermediate. The reaction of 4-biphenol with epichlorohydrin is the typical route to generate this intermediate, which is then further reacted to build the target molecule. researchgate.net

Table 2: General Synthetic Route in Pharmaceutical/Agrochemical Precursors

| Precursor | General Reactant | Reaction Type | Resulting Structural Motif |

| This compound | Amine (R-NH2) | Nucleophilic ring-opening of epoxide | 1-(Amino)-3-(biphenyl-4-yloxy)-propan-2-ol |

| This compound | Thiol (R-SH) | Nucleophilic ring-opening of epoxide | 1-(Thio)-3-(biphenyl-4-yloxy)-propan-2-ol |

| This compound | Alcohol (R-OH) | Nucleophilic ring-opening of epoxide | 1-(Alkoxy)-3-(biphenyl-4-yloxy)-propan-2-ol |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(biphenyl-4-yloxy)-2,3-epoxypropane while minimizing side reactions?

- Methodological Answer : The synthesis typically involves nucleophilic epoxide ring-opening reactions or coupling of biphenyl-4-ol with epichlorohydrin derivatives. To optimize yield:

- Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the epoxide group .

- Control reaction temperature (e.g., 120°C for 2 hours) to balance reaction rate and side-product formation .

- Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials and byproducts like chlorinated derivatives .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the biphenyl linkage (aromatic protons at δ 6.6–7.4 ppm) and epoxide protons (δ 3.1–4.3 ppm). Coupling constants help verify stereochemistry .

- IR Spectroscopy : Peaks at ~910 cm (epoxide ring) and 1250 cm (C-O-C ether linkage) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 242.1) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Starting Materials : Use enantiopure epichlorohydrin (e.g., R-(-)-epichlorohydrin) to induce stereoselectivity during epoxide formation .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (ee) and assign absolute configuration .

Q. How can researchers identify and quantify trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect low-abundance species via tandem MS .

- Reference Standards : Compare retention times and spectra with certified impurities (e.g., chlorinated byproducts like 1-chloro-3-[4-(2-methoxyethyl)-phenoxy]propan-2-ol) .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for quantification .

Q. What computational modeling approaches predict the reactivity of the epoxide ring in this compound under different conditions?

- Methodological Answer :

- DFT Calculations : Simulate ring-opening reactions using Gaussian or ORCA software to assess activation energies for nucleophilic attacks (e.g., by amines or thiols) .

- Molecular Dynamics (MD) : Model solvent effects (e.g., polar aprotic vs. protic solvents) on epoxide stability and reactivity .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Notes on Contradictions and Limitations

- Stereochemical Variability : Some studies report racemic mixtures due to unoptimized chiral catalysts, necessitating post-synthetic resolution vs. others achieving >90% ee via enantioselective synthesis .

- Impurity Profiles : Batch-to-batch variability in chlorinated byproducts highlights the need for stringent purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.